1'-Methyl-1'',2''-dihydro-2''-oxodispiro[fluorene-9,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile
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Overview
Description
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile is a complex organic compound that features a unique spirocyclic structure. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties .
Preparation Methods
The synthesis of 1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile typically involves multiple steps, including the formation of the indole core, the introduction of the spirocyclic system, and the incorporation of the nitrile groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
Spirocyclization: The formation of the spirocyclic system can be achieved through intramolecular cyclization reactions, often using strong bases or acids as catalysts.
Nitrile Introduction: The nitrile groups are typically introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Chemical Reactions Analysis
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Properties
Molecular Formula |
C26H18N4O |
---|---|
Molecular Weight |
402.4 g/mol |
InChI |
InChI=1S/C26H18N4O/c1-30-16-24(14-27,15-28)25(26(30)21-12-6-7-13-22(21)29-23(26)31)19-10-4-2-8-17(19)18-9-3-5-11-20(18)25/h2-13H,16H2,1H3,(H,29,31) |
InChI Key |
QQCMBVBYUQQDQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC=C5C6=CC=CC=C26)(C#N)C#N |
Origin of Product |
United States |
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